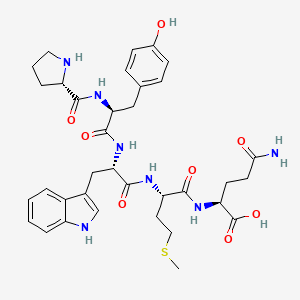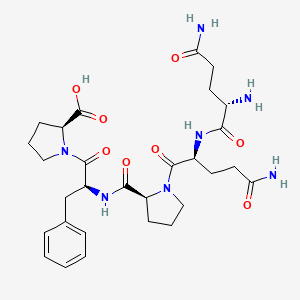![molecular formula C12H4Cl6N4O2 B14256551 2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] CAS No. 222190-06-9](/img/structure/B14256551.png)
2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] is a chemical compound known for its unique structure and properties It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] typically involves the reaction of 1,4-phenylenediamine with trichloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and other functionalized compounds .
Aplicaciones Científicas De Investigación
2,2’-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its antimicrobial and anticancer properties.
Industry: The compound is used in the production of polymers, coatings, and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 2,2’-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. This interaction can result in various biological effects, such as antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound has a similar phenylene backbone but different functional groups.
1,4-Phenylene-bis(di-p-tolylmethanol): Another compound with a phenylene backbone, used in different applications.
Uniqueness
2,2’-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] is unique due to its trichloromethyl groups and oxadiazole rings, which confer specific chemical and physical properties. These properties make it suitable for a wide range of applications, from materials science to medicinal chemistry .
Propiedades
Número CAS |
222190-06-9 |
|---|---|
Fórmula molecular |
C12H4Cl6N4O2 |
Peso molecular |
448.9 g/mol |
Nombre IUPAC |
2-(trichloromethyl)-5-[4-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H4Cl6N4O2/c13-11(14,15)9-21-19-7(23-9)5-1-2-6(4-3-5)8-20-22-10(24-8)12(16,17)18/h1-4H |
Clave InChI |
MIEICKLPPNBBPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NN=C(O2)C(Cl)(Cl)Cl)C3=NN=C(O3)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


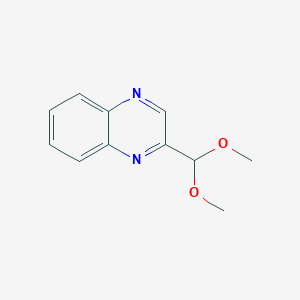


![1,1'-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol)](/img/structure/B14256478.png)
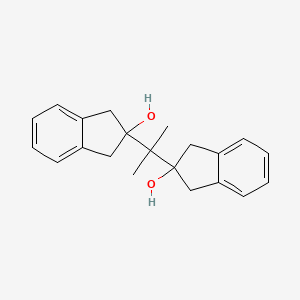
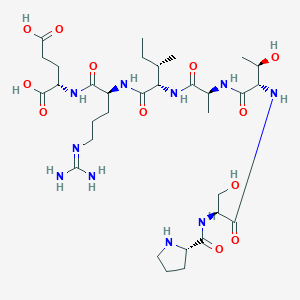



![2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14256524.png)

